Fullerene-C84

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

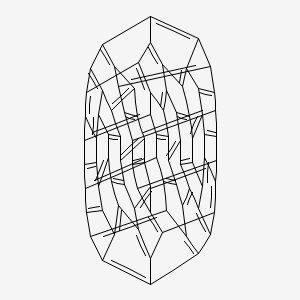

Structure

2D Structure

Properties

InChI |

InChI=1S/C84/c1-2-26-29-9-11-36-39-16-18-42-44-22-21-43-41-14-13-35-32-7-5(27-25(1)61(26)73-74(62(27)32)77(67(35)41)81(70(43)44)78(68(39)42)75(73)64(29)36)51-6-8-33-38-15(55(13)53(7)8)17-45-46-23(59(21)57(14)17)24-48-47-20(58(18)60(22)24)19-40-37-12(54(11)56(16)19)10-34-30-4(50(2)52(9)10)3(49(1)51)28-31(6)65(33)79-76(63(28)30)80(66(34)37)83(71(40)47)84(72(46)48)82(79)69(38)45 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRWAZOLUJHNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C(C1=C1C(=C36)C(=C7%10)C(=C%11%14)C(=C%18%15)C1=C%22%19)C1=C2C2=C4C3=C4C5=C8C5=C6C9=C%12C7=C8C%13=C%16C9=C%10C%17=C%20C%11=C%12C%21=C1C1=C2C2=C3C3=C%13C%14=C2C1=C%12C1=C%14C2=C(C%10=C%111)C9=C8C1=C2C%13=C(C5=C43)C6=C71 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fullerene-C84: A Deep Dive into Molecular Structure and Symmetry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fullerene-C84, the third most abundant fullerene extractable from carbon soot after C60 and C70, presents a fascinating case study in molecular complexity and isomerism.[1][2] Unlike its smaller counterparts, C84 exists as a mixture of multiple stable isomers, each possessing unique structural and electronic properties. This guide provides a comprehensive technical overview of the molecular structure and symmetry of this compound, focusing on its major and minor isomers. It is intended to serve as a valuable resource for researchers in materials science, nanotechnology, and medicinal chemistry, particularly those involved in drug development where the precise structure of fullerene derivatives is paramount.

The Landscape of C84 Isomers: The Isolated Pentagon Rule

The structural diversity of C84 is governed by the Isolated Pentagon Rule (IPR), which posits that stable fullerenes are those in which no two pentagonal rings share an edge.[3][4] For C84, there are 24 distinct IPR-compliant isomers, each with a unique arrangement of its 12 pentagons and 32 hexagons.[1][3][4] However, experimental observations reveal that only a subset of these theoretical isomers are produced in significant quantities during synthesis.

The two most abundant and extensively studied isomers of C84 are those with D2 and D2d point group symmetry.[2][4][5] These major isomers are typically found in an abundance ratio of approximately 2:1 (D2:D2d).[2][4][5] Beyond these, several minor isomers have been successfully isolated and characterized, albeit in much lower yields. These include isomers with C2, Cs(a), Cs(b), D2d(I), and D2(II) symmetry.[1]

Structural and Spectroscopic Characterization

The precise identification and characterization of C84 isomers rely heavily on a combination of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Isomer Separation and Purity Assessment

The separation of the various C84 isomers from the complex mixture produced in carbon arc synthesis is a significant challenge. Multi-stage recycling HPLC has proven to be the most effective method for isolating pure isomers.[2][4][5] The purity of the separated fractions is typically confirmed by the simplicity and clarity of their subsequent NMR spectra.

dot

Caption: Experimental workflow for the production, isolation, and characterization of this compound isomers.

Spectroscopic Fingerprints: 13C NMR

13C NMR spectroscopy is a powerful tool for determining the symmetry of fullerene isomers. The number of distinct lines in the 13C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which is directly related to its point group symmetry. For instance, the D2 isomer of C84 exhibits 21 lines of almost equal intensity, while the D2d(II) isomer shows 11 lines, with one having approximately half the intensity of the others.[4][5]

Table 1: 13C NMR Chemical Shifts (ppm) for Major and Minor C84 Isomers

| Isomer (Symmetry) | Number of Lines | Chemical Shifts (ppm) |

| D2(IV) | 21 | 133.81, 135.48, 137.39, 137.50, 137.91, 138.58, 139.63, 139.74, 139.77, 139.79, 140.32, 140.60, 141.00, 141.33, 142.58, 142.89, 143.78, 143.81, 143.98, 144.48, 144.58[6] |

| D2d(II) | 11 | 134.98, 138.48, 138.87, 138.88, 139.82, 140.00, 140.37, 140.50, 141.57, 142.13, 144.60[6] |

| C2 | 42 | (Data for all 42 lines not fully listed in cited sources) |

| Cs(a) | 42 | (Data for all 42 lines not fully listed in cited sources) |

| Cs(b) | 42 | (Data for all 42 lines not fully listed in cited sources) |

| D2d(I) | 11 | (Specific shifts not detailed in cited sources) |

| D2(II) | 21 | (Specific shifts not detailed in cited sources) |

Note: The chemical shifts are referenced to TMS and measured in CS2 solution.

dot

Caption: Relationship between the parent this compound and its experimentally observed isomers.

Theoretical Calculations and Stability

Density Functional Theory (DFT) calculations have been instrumental in predicting the relative stabilities of the 24 IPR isomers of C84.[7][8] These theoretical studies consistently find that the D2(IV) and D2d(II) isomers are nearly isoenergetic and the most stable, which is in excellent agreement with their experimental abundance.[1][4] The calculated 13C NMR chemical shifts for these isomers also show strong agreement with experimental data, further validating the theoretical models.[7][8]

Table 2: Theoretical Relative Energies of Selected C84 Isomers

| Isomer | Point Group | Relative Energy (kcal/mol) |

| 22 | D2 | 0.0 |

| 23 | D2d | ~0.0 |

| 21 | D2 | 16.0 |

Note: Energies are relative to the most stable isomer. Data from DFT calculations at the B3LYP/6-31G level of theory.*[7]

Crystalline Structure and Phase Transitions

X-ray diffraction (XRD) studies on crystalline samples of the major C84 isomers have provided valuable insights into their solid-state packing and temperature-dependent behavior. At room temperature, both the D2(IV) and D2d(II) isomers adopt a face-centered cubic (FCC) crystal structure.[2] However, they undergo structural phase transitions at lower temperatures.[2] At 20 K, the D2(IV) isomer transforms to an orthorhombic structure, while the D2d(II) isomer adopts a monoclinic structure.[2]

Table 3: Crystallographic Data for the Major C84 Isomers at 20 K

| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| D2(IV) | Orthorhombic | I222 | 11.2934 | 11.0054 | 15.8873 | 90 |

| D2d(II) | Monoclinic | I2/m | 15.9260 | 11.1396 | 11.1224 | 90.98 |

Data obtained from temperature-dependent X-ray diffraction experiments.[2]

Experimental Protocols

Fullerene Production and Extraction

-

Production: Fullerenes are synthesized using the contact-arc method, where an electric arc is generated between two graphite (B72142) rods in an inert atmosphere (e.g., helium).[2]

-

Soxhlet Extraction: The resulting carbon soot is collected and subjected to Soxhlet extraction with a suitable solvent, such as toluene (B28343) or carbon disulfide, to dissolve the fullerenes.[2]

Isomer Separation by Recycling HPLC

-

Instrumentation: A multi-stage recycling HPLC system equipped with a Cosmosil 5PYE column (or similar) is employed.[2][4][5]

-

Procedure: a. An injection of the C84 isomer mixture solution is introduced into the HPLC system. b. The sample is subjected to multiple cycles of separation on the column. c. Fractions are collected at different retention times. Due to peak broadening, complete separation may not be achieved in a single run. d. Enriched fractions of specific isomers are collected and subjected to further recycling HPLC treatments until pure isomers are obtained.[4][5]

Characterization Techniques

-

13C NMR Spectroscopy: a. Pure isomer samples are dissolved in a suitable solvent (e.g., CS2 with a deuterated acetone (B3395972) lock). b. A relaxing agent such as Cr(acac)3 may be added. c. Spectra are recorded on a high-field NMR spectrometer.

-

X-ray Diffraction: a. Crystalline samples are obtained by recrystallization from a solvent like toluene, followed by vacuum drying and sublimation.[9] b. High-resolution synchrotron X-ray powder diffraction is performed at various temperatures to determine the crystal structure and lattice parameters.[9]

Conclusion

The molecular structure and symmetry of this compound are rich and complex, with a fascinating interplay between theoretical predictions and experimental observations. The dominance of the D2 and D2d isomers highlights the energetic factors governing fullerene stability. The successful isolation and characterization of these and several minor isomers have been made possible by advanced separation and spectroscopic techniques. For researchers in drug development, a thorough understanding of the distinct structures of C84 isomers is crucial for the rational design of fullerene-based therapeutics, where the specific geometry and electronic properties of the fullerene cage can significantly influence biological activity. The data and protocols presented in this guide provide a solid foundation for further research and application of this intriguing higher fullerene.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. joam.inoe.ro [joam.inoe.ro]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterisation of the two major isomers of [84]fullerene (C84) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical evidence for the major isomers of fullerene C84 based on 13C NMR chemical shifts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. issp.ac.ru [issp.ac.ru]

Fullerene-C84: A Comprehensive Technical Guide on its Discovery, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fullerene-C84, the third most abundant fullerene after C60 and C70, has garnered significant scientific interest due to its unique structural and electronic properties. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its synthesis, purification, and characterization. A comprehensive overview of its isomeric forms, their relative stabilities, and spectroscopic signatures is presented. Furthermore, this document elucidates the experimental protocols for key analytical techniques and explores the potential of C84 in biomedical applications, particularly in drug development, by detailing its mechanisms of action in photodynamic therapy and as an antioxidant.

Discovery and History

The journey of fullerenes began in 1985 with the groundbreaking discovery of Buckminsterfullerene (C60) by Harold Kroto, Richard Smalley, and Robert Curl, for which they were awarded the Nobel Prize in Chemistry in 1996.[1][2] This discovery opened a new chapter in carbon chemistry, revealing a third allotropic form of carbon beyond graphite (B72142) and diamond.[3]

This compound was first identified in the early 1990s as a component of the soot produced by the arc vaporization of graphite, the same method used to generate C60 and C70.[4] Early studies using 13C Nuclear Magnetic Resonance (NMR) spectroscopy on unfractionated fullerene extracts indicated the presence of higher fullerenes, including C84.[4] These initial investigations revealed that C84 exists not as a single structure but as a mixture of isomers, with the two most abundant having D2 and D2d symmetry in a roughly 2:1 ratio.[4][5] The successful isolation of these major isomers in the late 1990s was a critical step, enabling detailed characterization of their individual properties.[4]

Isomers of this compound

According to the Isolated Pentagon Rule (IPR), which states that stable fullerenes have no adjacent pentagonal rings, there are 24 possible isomers of C84.[6][7] Of these, the D2(IV) and D2d(II) isomers are the most stable and, consequently, the most abundant in synthesized soot.[4][7] Theoretical calculations and experimental observations have consistently confirmed the higher stability of these two isomers.[7][8]

Quantitative Properties of Major C84 Isomers

The following table summarizes key quantitative data for the two most abundant isomers of this compound.

| Property | Isomer D2(IV) | Isomer D2d(II) | Reference |

| Symmetry | D2 | D2d | [4] |

| Relative Abundance | ~2 | ~1 | [4][5] |

| Relative Energy (kcal/mol) | 0.00 | +0.5 | [8] |

| HOMO-LUMO Gap (eV) | 1.37 | 1.35 | [8] |

| 13C NMR Chemical Shifts (ppm) | 133.81, 135.48, 137.39, 137.50, 137.91, 138.58, 139.63, 139.74, 139.77, 139.79, 140.32, 140.60, 141.00, 141.33, 142.58, 142.89, 143.78, 143.81, 143.98, 144.48, 144.58 | 134.98, 138.48, 138.87, 138.88, 139.82, 140.00, 140.37, 140.50, 141.57, 142.13, 144.60 | [9] |

| Key IR Absorption Bands (cm-1) | 842, 823, 801, 777, 743, 711, 700, 632, 476, 464, 451, 440, 419, 401 | 1445, 1400, 1086, 870 | [3][10] |

| UV-Vis Absorption Maxima (nm) | 200, 230, 239, 251, 261, 272, 287, 305, 318, 334, 357 | 200, 230, 239, 251, 261, 272, 287, 305, 318, 334, 357 | [3] |

Experimental Protocols

Synthesis: Electric Arc Discharge Method

The primary method for producing this compound is the electric arc discharge technique, which involves the vaporization of graphite electrodes in an inert atmosphere.

Materials and Equipment:

-

Graphite rods (high purity, e.g., 99.99%)

-

DC arc discharge reactor with a water-cooled chamber

-

Helium gas (inert atmosphere)

-

High-current DC power supply

-

Vacuum pump

-

Soot collection tools (e.g., brush, spatula)

Procedure:

-

Chamber Preparation: The reaction chamber is evacuated to a low pressure (e.g., 10^-3 to 10^-4 Torr) to remove air and moisture.

-

Inert Atmosphere: The chamber is then filled with helium gas to a pressure of approximately 100-200 Torr.

-

Arc Generation: A DC current (typically 100-200 A) is applied across two graphite electrodes, creating a high-temperature arc. The anode is consumed during this process.

-

Soot Formation: The intense heat of the arc vaporizes the carbon from the anode, which then condenses in the cooler regions of the chamber to form a carbon soot containing a mixture of fullerenes (C60, C70, C84, and other higher fullerenes).

-

Soot Collection: After the process is complete and the chamber has cooled, the soot is carefully collected from the chamber walls.

Purification: High-Performance Liquid Chromatography (HPLC)

The separation of C84 isomers from the fullerene mixture is typically achieved using multi-stage recycling High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a recycling capability

-

Specialized fullerene separation column (e.g., Cosmosil 5PYE)

-

Toluene (B28343) (HPLC grade) as the mobile phase

-

Fullerene extract (soot dissolved in a suitable solvent like toluene or carbon disulfide)

-

UV-Vis detector

Procedure:

-

Sample Preparation: The collected soot is dissolved in toluene and filtered to remove insoluble carbon particles.

-

Injection: The fullerene solution is injected into the HPLC system.

-

Elution: Toluene is used as the mobile phase to carry the fullerene mixture through the column. The different fullerenes and their isomers are separated based on their interaction with the stationary phase.

-

Detection and Fractionation: A UV-Vis detector is used to monitor the elution of the different fractions. The chromatogram will show peaks corresponding to C60, C70, and the various isomers of C84. Fractions corresponding to the desired C84 isomers are collected.

-

Recycling: Due to the close retention times of the C84 isomers, multiple recycling steps are often necessary to achieve high purity of individual isomers.

Characterization Techniques

Sample Preparation:

-

Dissolve a few milligrams of the purified C84 isomer in a deuterated solvent (e.g., CS2 with a capillary of deuterated benzene (B151609) for locking).

Data Acquisition:

-

Instrument Setup: Use a high-field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard 1D 13C NMR pulse sequence (e.g., zgig).

-

Number of Scans: Due to the low natural abundance of 13C and the relatively low concentration of samples, a large number of scans (e.g., 512 or more) is typically required.

-

Relaxation Delay: A sufficient relaxation delay (e.g., 2 seconds) should be used.

-

Spectral Width: A spectral width of approximately 200 ppm is appropriate for fullerenes.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to a standard (e.g., TMS).

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the purified C84 sample (1-2% by weight) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: A solution of C84 can be drop-casted onto an IR-transparent substrate (e.g., a silicon wafer) and the solvent evaporated to form a thin film.

Data Acquisition:

-

Instrument Setup: Use an FTIR spectrometer.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Place the sample in the beam path and collect the spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Spectral Range: A typical range for fullerene analysis is 400-4000 cm-1.

Sample Preparation:

-

Crystal Growth: Grow single crystals of the purified C84 isomer by slow evaporation of a saturated solution in a suitable solvent (e.g., toluene). The crystals should be of sufficient size and quality (typically >0.1 mm in all dimensions).

Data Collection:

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

X-ray Source: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal through a specific angular range.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the electron density map, from which the crystal and molecular structure can be solved and refined.

Mechanisms and Applications in Drug Development

This compound and its derivatives exhibit promising properties for biomedical applications, including drug delivery, antioxidant therapy, and photodynamic therapy.

This compound in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill cancer cells or microbes.[11] Functionalized fullerenes, including C84 derivatives, can act as efficient photosensitizers.[11]

Caption: Mechanism of this compound in Photodynamic Therapy.

This compound as an Antioxidant

Fullerenes are known for their potent radical-scavenging abilities due to their electron-deficient nature.[12] They can neutralize a variety of free radicals, making them attractive candidates for treating conditions associated with oxidative stress.

Caption: Antioxidant Mechanism of this compound.

This compound in Drug Delivery

The hollow cage structure of fullerenes makes them suitable as carriers for therapeutic agents.[13] Drugs can be encapsulated within the fullerene cage or attached to its surface through chemical functionalization. This allows for targeted delivery and controlled release of the drug, potentially reducing side effects and improving therapeutic efficacy.

Caption: Workflow of this compound as a Drug Delivery Vehicle.

Conclusion

This compound stands as a testament to the richness and complexity of carbon chemistry. Since its discovery, significant progress has been made in understanding its fundamental properties, from its isomeric forms to its spectroscopic signatures. The development of robust synthesis and purification protocols has been instrumental in enabling detailed investigations into its potential applications. For researchers, scientists, and drug development professionals, this compound and its derivatives offer a versatile platform for the design of novel therapeutic and diagnostic agents. The unique combination of a stable, hollow cage structure with tunable electronic properties makes C84 a compelling candidate for further exploration in the fields of nanomedicine and materials science. Continued research into the functionalization of C84 and its interactions with biological systems will undoubtedly unlock new and exciting opportunities for this remarkable molecule.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. Substructural Approach for Assessing the Stability of Higher Fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. joam.inoe.ro [joam.inoe.ro]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. Fullerene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Electronic and Optical Properties of C84 Fullerene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and optical properties of C84 fullerene, a molecule of significant interest in materials science and medicinal chemistry. This document details the fundamental characteristics of C84, including its various isomers, electronic structure, and behavior upon interaction with light. Detailed experimental protocols for the characterization of C84 are also provided to facilitate further research and application.

Introduction to C84 Fullerene

C84 is the third most abundant fullerene found in the soot produced by the arc-discharge method, following C60 and C70. Its unique cage-like structure, composed of 84 carbon atoms, gives rise to a complex array of isomers with distinct electronic and optical properties. Among the 24 possible isomers that adhere to the Isolated Pentagon Rule (IPR), the D2 and D2d isomers are the most abundant and have been the subject of extensive research.[1] The exploration of C84's properties is crucial for its potential applications in areas such as organic photovoltaics, non-linear optics, and as a platform for the development of novel therapeutic agents.

Electronic Properties of C84 Fullerene

The electronic properties of C84 are dictated by its molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, electronic conductivity, and optical absorption characteristics.

Table 1: Electronic Properties of C84 Isomers

| Property | Isomer | Value | Method | Reference |

| HOMO-LUMO Gap (eV) | D2 | 1.98 - 2.02 | DFT | [2] |

| D2d | 1.88 - 2.12 | DFT | [2] | |

| C2v | 1.35 - 1.41 | DFT | [2] | |

| Electron Affinity (eV) | Mixture | ~2.7 | Experimental | [3] |

| Ionization Potential (eV) | Mixture | 7.15 ± 0.10 | Experimental | [4] |

DFT: Density Functional Theory

Optical Properties of C84 Fullerene

The interaction of C84 fullerene with electromagnetic radiation provides valuable insights into its electronic structure. The absorption of light promotes electrons from the ground state to various excited states, giving rise to a characteristic UV-Vis absorption spectrum.

Table 2: UV-Vis Absorption Maxima of C84 Isomers

| Isomer | Solvent | Absorption Maxima (nm) | Reference |

| D2:22 | Hexane (B92381) | 200.00, 230.11, 239.34, 251.19, 261.03, 272.12, 287.19, 305.10, 318.40, 333.65, 357.39 | [5] |

| C2 (Isomer 11) | Theoretical | ~190 (main peak) | [6] |

| C84+ ion | Neon Matrix | 718.2 | [7] |

The photophysical properties of C84 are also of significant interest. Following photoexcitation, the molecule can relax through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways. The lifetime of the lowest excited singlet state of C84 in toluene (B28343) has been measured to be approximately 35 picoseconds.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of C84 fullerene. The following sections provide step-by-step protocols for key experimental techniques.

4.1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is the primary technique for separating the various isomers of C84.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a specialized fullerene separation column (e.g., Cosmosil Buckyprep-M).[8]

-

Sample Preparation:

-

Dissolve the raw fullerene soot extract in a suitable solvent, such as toluene or carbon disulfide (CS2).[8]

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of toluene and methanol (B129727) (e.g., 80:20 v/v) is commonly used.[8]

-

Flow Rate: Typically set to 1 mL/min.[8]

-

Column Temperature: Maintained at 30 °C.[8]

-

Detection: Monitor the eluent at a wavelength of 290 nm.[8]

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample onto the column.

-

Run the gradient elution program to separate the isomers.

-

Collect the fractions corresponding to the different isomer peaks as they elute from the column.

-

Analyze the collected fractions using mass spectrometry or NMR to confirm the identity of the separated isomers.

-

4.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of C84.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.[5]

-

Sample Preparation:

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Fill the cuvette with the prepared C84 solution and record the absorption spectrum over the desired wavelength range (typically 200-900 nm).[5]

-

Identify the wavelengths of maximum absorbance (λmax).

-

4.3. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of C84, providing information about its HOMO and LUMO energy levels.

-

Instrumentation: A potentiostat with a three-electrode setup.[9]

-

Electrode System:

-

Working Electrode: Glassy carbon electrode.[10]

-

Reference Electrode: Silver wire pseudo-reference electrode or a standard calomel (B162337) electrode (SCE).[10]

-

Counter Electrode: Platinum wire or mesh.[10]

-

-

Sample Preparation:

-

Prepare a solution of the C84 isomer in a suitable solvent (e.g., a mixture of dichlorobenzene and acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[10] The fullerene concentration is typically in the range of 4–8 x 10⁻⁴ M.[10]

-

Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

-

Procedure:

-

Immerse the three electrodes in the deaerated solution.

-

Apply a potential sweep, starting from a potential where no redox reaction occurs, and scan towards negative potentials to observe reduction events, and then reverse the scan towards positive potentials to observe oxidation events.

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

The potentials of the reduction and oxidation peaks can be used to determine the LUMO and HOMO energy levels, respectively.

-

Visualizations

5.1. C84 Isomer Relationship

Caption: Relationship between C84 fullerene and its major IPR isomers.

5.2. Experimental Workflow for C84 Characterization

Caption: General experimental workflow for the characterization of C84 fullerene.

5.3. Simplified Jablonski Diagram for C84 Fullerene

References

- 1. nanojournal.ifmo.ru [nanojournal.ifmo.ru]

- 2. researchgate.net [researchgate.net]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 5. anufrievroman.com [anufrievroman.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. triplet state lifetimes: Topics by Science.gov [science.gov]

- 8. rsc.org [rsc.org]

- 9. ossila.com [ossila.com]

- 10. www-solar.materials.ox.ac.uk [www-solar.materials.ox.ac.uk]

Navigating the Cage: A Technical Guide to the Isolated Pentagon Rule (IPR) Isomers of Fullerene-C84

For Researchers, Scientists, and Drug Development Professionals

Fullerene-C84, the third most abundant fullerene extracted from carbon soot after C60 and C70, presents a fascinating case study in isomeric complexity.[1][2] Its existence as a mixture of stable isomers, all adhering to the Isolated Pentagon Rule (IPR), has driven extensive research into their synthesis, separation, and characterization. This guide provides a comprehensive overview of the core principles, experimental methodologies, and structural data pertinent to the IPR isomers of this compound.

The Isolated Pentagon Rule and the C84 Landscape

The stability of fullerene cages is largely governed by the Isolated Pentagon Rule (IPR), which posits that the most stable isomers are those in which no two pentagonal rings share an edge.[3][4] Adjacency of pentagons introduces strain and electronic destabilization. For C84, there are 24 distinct structural isomers that satisfy the IPR.[5][6][7][8] However, experimental observations reveal that only a subset of these are produced in significant quantities during the typical arc-discharge synthesis process.

Early studies using 13C Nuclear Magnetic Resonance (NMR) spectroscopy on unseparated C84 mixtures identified the presence of two major isomers with D2 and D2d symmetry, existing in an approximate 2:1 abundance ratio.[1][2][7][8] Subsequent advancements in separation science have not only confirmed this but also enabled the isolation and characterization of several minor isomers. To date, seven isomers of C84 have been isolated and characterized, with the following order of decreasing abundance: D2(IV), D2d(II), C2, Cs(a), Cs(b), D2d(I), and D2(II).[1]

The relationship between the theoretically possible and experimentally observed isomers can be visualized as a selection process guided by thermodynamic stability.

Quantitative Data Summary

The two most abundant and extensively studied isomers of C84 are designated as D2(IV) (Fowler-Manolopoulos #22) and D2d(II) (Fowler-Manolopoulos #23).[9] Their key properties, determined through a combination of experimental measurements and density-functional theory (DFT) calculations, are summarized below.

| Property | C84 Isomer: D2(IV) [#22] | C84 Isomer: D2d(II) [#23] |

| Point Group Symmetry | D2 | D2d |

| Relative Abundance | ~67% | ~33% |

| Relative Energy | Essentially isoenergetic | 0 kcal/mol (Reference) |

| HOMO-LUMO Gap (eV) | 1.98[10] | ~2.1 (varies by method) |

| 13C NMR Peaks | 21 equal intensity lines[7][8] | 11 lines (one half-intensity)[7][8] |

Table 1: Key Properties of the Major IPR Isomers of this compound.

The characteristic 13C NMR spectra provide a definitive fingerprint for each isomer. The number of distinct lines directly corresponds to the number of non-equivalent carbon atoms dictated by the molecule's symmetry.

| Isomer | Experimentally Measured 13C NMR Chemical Shifts (ppm) |

| D2(IV) [#22] | 133.81, 135.48, 137.39, 137.50, 137.91, 138.58, 139.63, 139.74, 139.77, 139.79, 140.32, 140.60, 141.00, 141.33, 142.58, 142.89, 143.78, 143.81, 143.98, 144.48, 144.58[2][11] |

| D2d(II) [#23] | 134.98, 138.48, 138.87, 138.88, 139.82, 140.00, 140.37, 140.50, 141.57, 142.13, 144.60[11] |

Table 2: 13C NMR Chemical Shifts for Purified Major C84 Isomers.

Experimental Protocols

The journey from raw carbon soot to purified, characterized C84 isomers involves a multi-stage workflow. This process is critical for obtaining isomer-free samples required for detailed property analysis.

Synthesis: Arc-Discharge Method

Fullerenes are typically synthesized by generating an electric arc between two graphite (B72142) electrodes in an inert atmosphere (e.g., helium).[5] This high-temperature process vaporizes the carbon, which then condenses to form a soot rich in C60, C70, and a smaller percentage of higher fullerenes, including C84.

Separation: High-Performance Liquid Chromatography (HPLC)

The isolation of individual C84 isomers is a significant challenge that is overcome using multi-stage recycling HPLC.[7][8][12]

-

Objective: To separate the complex mixture of C84 isomers based on their differential interactions with a stationary phase.

-

Stationary Phase: Specialized columns are required for effective fullerene separation. A commonly used column is the Cosmosil 5PYE (pentabromobenzyl-esterified silica) column.[1][2][7][8] Other columns, such as those with polymeric C18 or pyrenyl-silica phases, have also been employed.[13][14]

-

Mobile Phase (Eluent): Toluene is a standard eluent for the separation of C84 isomers on 5PYE columns.[7][8]

-

Protocol:

-

The crude fullerene extract, after initial purification to isolate the C84-containing fraction, is dissolved in the mobile phase.

-

A sample is injected into the HPLC system.

-

The eluent (e.g., toluene) is pumped through the column at a constant flow rate (e.g., 18 ml/min for a preparative column).[7][8]

-

The isomers begin to separate, with the D2 isomer typically having a shorter retention time than the D2d isomer on a 5PYE column.[7][8]

-

Recycling: Due to the small separation factor, a single pass is insufficient. The eluate is "recycled" back through the column multiple times to amplify the separation.

-

Fraction Collection: After numerous cycles, the partially separated peaks are "cut" into fractions. For example, the leading edge of the C84 peak will be enriched in the D2 isomer, while the trailing edge will be enriched in the D2d isomer.[7][8]

-

This process of recycling and fraction cutting is repeated multiple times to achieve samples of high isomeric purity (>99%).

-

Characterization: Spectroscopic and Crystallographic Methods

-

13C NMR Spectroscopy:

-

Objective: To identify the symmetry and confirm the purity of isolated isomer fractions.

-

Methodology: A purified sample of a C84 isomer is dissolved in a suitable solvent (e.g., CS2 with a deuterated lock solvent). A relaxation agent like Cr(acac)3 is often added to shorten the long relaxation times of fullerene carbons. The spectrum is acquired on a high-field NMR spectrometer. The number of observed signals and their relative intensities are compared with the theoretical predictions for different point group symmetries. For instance, a D2 structure will exhibit 21 signals of equal intensity, while a D2d structure will show 11 signals, one of which has half the intensity of the others.[7][8]

-

-

Single-Crystal X-ray Diffraction:

-

Objective: To provide unambiguous proof of the carbon cage connectivity and molecular structure.

-

Methodology: Obtaining single crystals of pristine fullerenes suitable for X-ray diffraction is difficult. Therefore, this technique is often performed on fullerene derivatives (e.g., perfluoroalkylated or chlorinated derivatives) which crystallize more readily.[15][16][17]

-

A purified C84 isomer is chemically derivatized.

-

Single crystals of the derivative are grown from solution.

-

The crystal is mounted on a diffractometer, often utilizing high-intensity synchrotron radiation due to the small crystal sizes.[15]

-

The diffraction pattern is collected and analyzed to solve the crystal structure, revealing the precise three-dimensional arrangement of the atoms and confirming the isomeric identity of the C84 cage.[15][16][17][18]

-

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. The stabilization of fused-pentagon fullerene molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolated pentagon rule violating endohedral metallofullerenes explained using the Hückel rule: a statistical mechanical study of the C84 Isomeric Set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterisation of the two major isomers of [84]fullerene (C84) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. fkf.mpg.de [fkf.mpg.de]

- 13. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Isolation and structural X-ray investigation of perfluoroalkyl derivatives of six cage isomers of C84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-ray crystallographic proof of the isomer D2-C84(5) as trifluoromethylated and chlorinated derivatives, C84(CF3)16, C84Cl20, and C84Cl32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Thermodynamic Stability of C84 Fullerene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermodynamic stability of the various isomers of C84, the third most abundant fullerene after C60 and C70. Understanding the relative stability of these isomers is crucial for their synthesis, isolation, and potential applications in materials science and drug development. This document summarizes key findings from both computational and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the core concepts.

Introduction to C84 Isomers

The C84 fullerene exists as multiple structural isomers that adhere to the Isolated Pentagon Rule (IPR), which postulates that stable fullerenes have no adjacent pentagonal rings. For C84, there are 24 such IPR isomers.[1] However, experimental observations show that only a subset of these isomers are produced in significant quantities during arc discharge synthesis, with two isomers, D2(IV) and D2d(II), being the most abundant.[2][3] The relative prevalence of these isomers is governed by a combination of thermodynamic stability and kinetic factors during their formation at high temperatures.[1]

Relative Thermodynamic Stability of C84 Isomers

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the relative energies and heats of formation of all 24 IPR isomers of C84. These theoretical calculations provide a foundational understanding of the intrinsic stability of each isomer.

Quantitative Data on Isomer Stability

The following table summarizes the calculated relative energies and heats of formation for several experimentally significant C84 isomers. The data is compiled from accurate double-hybrid density functional theory calculations.[1] The Fowler-Manolopoulos numbering scheme is used to identify each isomer.

| Isomer Number | Symmetry | Common Name | Relative Energy (kcal/mol) | Relative Heat of Formation (ΔfH) (kcal/mol) |

| 22 | D2 | D2(IV) | 0.0 | 0.0 |

| 23 | D2d | D2d(II) | 0.2 | 0.2 |

| 19 | D3d | - | 3.7 | 3.7 |

| 11 | C2 | C2(IV) | 4.9 | 4.9 |

| 16 | Cs | Cs(b) | 5.4 | 5.4 |

| 15 | Cs | Cs(a) | 5.9 | 5.9 |

| 4 | D2d | D2d(I) | 6.8 | 6.8 |

| 24 | D6h | - | 8.5 | 8.5 |

Note: Energies are relative to the most stable isomer, D2(IV) (#22). Data sourced from computational studies.[1]

As the data indicates, the two major isomers, D2(IV) and D2d(II), are nearly isoenergetic, which is consistent with their co-occurrence in experimental synthesis.[3] Other isomers that have been experimentally isolated are of higher energy, explaining their lower abundance.

Experimental Protocols for Isomer Separation and Characterization

The isolation and identification of individual C84 isomers are critical for both fundamental research and application development. High-performance liquid chromatography (HPLC) is the primary method for separation, while 13C Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are key characterization techniques.

High-Performance Liquid Chromatography (HPLC) Separation

A multi-stage recycling HPLC process is typically employed to separate the various C84 isomers from the soot extract.

Protocol:

-

Sample Preparation: The raw fullerene soot is extracted using a suitable solvent, such as toluene (B28343) or carbon disulfide.

-

Column: A specialized column, often with a stationary phase designed for fullerene separation (e.g., Buckyprep or Cosmosil 5PYE), is used.[4][5]

-

Recycling Chromatography: Due to the small differences in retention times between isomers, a recycling HPLC technique is necessary. The eluate containing the partially separated isomers is repeatedly passed through the column to enhance separation.[6]

-

Fraction Collection: Fractions enriched in specific isomers are collected at each cycle. This process is repeated until pure isomers are obtained.[6]

13C NMR Spectroscopy

13C NMR is a powerful tool for identifying the specific isomer based on its unique pattern of chemical shifts, which is determined by its molecular symmetry.

Protocol:

-

Sample Preparation: A purified isomer sample is dissolved in a suitable deuterated solvent (e.g., CDCl3/CS2).

-

Data Acquisition: 13C NMR spectra are recorded on a high-field NMR spectrometer. Due to the low natural abundance of 13C and the long relaxation times of fullerene carbons, a large number of scans are typically required.

-

Spectral Analysis: The number of distinct lines in the spectrum and their relative intensities correspond to the number of non-equivalent carbon atoms in the isomer, which is dictated by its point group symmetry. For example, the D2d(II) isomer exhibits 11 distinct lines, while the D2(IV) isomer shows 21 lines of equal intensity.[7]

Single-Crystal X-ray Diffraction

This technique provides unambiguous structural determination of fullerene isomers, often through the analysis of their derivatives.

Protocol:

-

Derivatization: As pristine fullerenes often form disordered crystals, derivatization (e.g., with perfluoroalkyl groups) is used to promote the growth of high-quality single crystals.[8]

-

Crystal Growth: Single crystals of the fullerene derivative are grown from a suitable solvent mixture.

-

Data Collection: X-ray diffraction data is collected, often using synchrotron radiation to obtain high-resolution data from small crystals.[8]

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing the precise atomic coordinates and confirming the cage connectivity of the specific isomer.[8]

Computational Methodologies

Theoretical calculations are essential for predicting the stability and properties of all possible isomers, guiding experimental efforts.

Density Functional Theory (DFT)

DFT is the most common computational method for studying fullerene isomers.

Protocol:

-

Geometry Optimization: The molecular geometry of each of the 24 IPR isomers of C84 is optimized to find its lowest energy structure. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[9][10]

-

Energy Calculation: Single-point energy calculations are then performed on the optimized geometries, often using more accurate methods like double-hybrid density functional theory (e.g., DSD-PBEP86) with a larger basis set (e.g., def2-QZVPP) to obtain precise relative energies and heats of formation.[1]

-

Property Prediction: Other properties, such as 13C NMR chemical shifts, can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the assignment of experimental spectra.[9][11]

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of C84 isomer stability.

Caption: Experimental workflow for C84 isomer separation and characterization.

Caption: Computational workflow for determining C84 isomer stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation and characterisation of the two major isomers of [84]fullerene (C84) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of three isomers of Sm@C84 and X-ray crystallographic characterization of Sm@D(3d)(19)-C84 and Sm@C2(13)-C84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. issp.ac.ru [issp.ac.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structural X-ray investigation of perfluoroalkyl derivatives of six cage isomers of C84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical evidence for the major isomers of fullerene C84 based on 13C NMR chemical shifts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Enigmatic Presence of Fullerene-C84 in the Natural World: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fullerene-C84, a high-order fullerene, represents a fascinating yet under-quantified component of naturally occurring carbon allotropes. While its counterparts, C60 and C70, have been more extensively studied, C84's natural abundance and distribution are critical areas of research, holding potential implications for geochemistry, astrophysics, and potentially, novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, abundance, and the experimental methodologies employed for its detection and characterization.

Natural Occurrence of this compound

This compound has been identified in trace amounts across a diverse range of natural matrices, primarily in environments subjected to high-energy conditions. These include:

-

Carbon Soot: Minute quantities of C84, alongside other fullerenes such as C60, C70, and C76, have been detected in the soot produced from carbon arc lamps and lightning discharges in the atmosphere. Flame-generated soot has also been shown to contain C84.

-

Meteorites: Carbonaceous chondrites are a significant extraterrestrial source of fullerenes. This compound has been detected in the Allende and Murchison meteorites.[1] The Almahata Sitta meteorite has also been found to contain a range of fullerenes, including those up to C100. The presence of these molecules in meteorites provides valuable insights into carbon chemistry in interstellar and circumstellar environments.

-

Geological Formations: Terrestrial occurrences of this compound have been reported in specific geological settings. Shungite, a Precambrian rock from Karelia, Russia, is known to contain fullerenes.[2] Additionally, shock-produced breccias from the Sudbury impact structure in Ontario, Canada, have been found to contain C84 and other higher fullerenes.[3]

Abundance of this compound

Quantifying the absolute abundance of this compound in natural samples has proven challenging due to its low concentrations and the complexity of the matrices in which it is found. The available data is often presented as relative abundances compared to the more prevalent C60 and C70 fullerenes.

| Source Material | This compound Abundance | Notes |

| Fullerene Soot Extract | 0.7% of total fullerene content | This value represents the starting concentration in a fullerene extract before enrichment procedures. The absolute concentration in the raw soot is likely much lower. |

| Flame-Generated Soot | ~0.03% relative to C60 | This indicates that C84 is a minor component compared to the most abundant fullerene. |

| Murchison Meteorite | >100 ppm (total fullerenes) | The specific concentration of C84 within this total fullerene content is not well-defined, but it is a detectable component.[2] |

| Sudbury Impact Structure | A few parts per million (C60) | Higher fullerenes, including C84, are present, but their individual concentrations are not specified.[4][5] |

It is important to note that the reported values can vary significantly depending on the specific sample, the extraction method used, and the analytical technique employed.

Experimental Protocols

The detection and quantification of this compound from natural sources involve a multi-step process encompassing extraction, separation, and analysis.

Extraction of Fullerenes from Solid Matrices

Objective: To isolate fullerenes from the solid matrix (soot, meteorite powder, crushed rock).

Methodology: Soxhlet Extraction

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose (B213188) extraction thimble.

-

Solvents: Toluene is a commonly used solvent for extracting a range of fullerenes.[2] For higher fullerenes that are less soluble, higher boiling point solvents like 1,2,4-trichlorobenzene (B33124) can be employed.[1] Pyridine has also been used to increase the yield of higher fullerenes.

-

Procedure:

-

A known weight of the finely ground solid sample is placed into a cellulose extraction thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The round-bottom flask is filled with the chosen solvent (e.g., toluene).

-

The apparatus is assembled, and the solvent is heated to its boiling point.

-

The solvent vapor travels up to the condenser, liquefies, and drips into the thimble containing the sample.

-

The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the dissolved fullerenes.

-

This cycle is repeated for several hours to ensure exhaustive extraction.

-

After extraction, the solvent in the round-bottom flask, now containing the fullerene extract, is concentrated using a rotary evaporator.

-

Separation of this compound

Objective: To separate C84 from other fullerenes (C60, C70, and other higher fullerenes) and isomers.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV-Vis detector is typically used.

-

Columns: Various stationary phases are effective for fullerene separation.

-

Develosil RPFULLERENE: A specialized column designed for fullerene separation.

-

C18 Columns: Reversed-phase C18 columns are also commonly used.

-

SUPELCOSIL LC-PAH: This column has shown good performance in separating higher fullerenes.

-

-

Mobile Phase: A mixture of a non-polar solvent and a slightly more polar solvent is typically used in a gradient or isocratic elution. Common mobile phase combinations include:

-

Toluene/Hexane

-

Toluene/Acetonitrile

-

-

Procedure:

-

The concentrated fullerene extract is dissolved in a suitable solvent (e.g., toluene).

-

The sample is injected into the HPLC system.

-

The mobile phase carries the sample through the column, where the different fullerenes are separated based on their interaction with the stationary phase.

-

The separated fullerenes are detected by the UV-Vis detector as they elute from the column, and fractions corresponding to the C84 peak can be collected.

-

Detection and Quantification of this compound

Objective: To confirm the identity of C84 and determine its concentration.

Methodology: Mass Spectrometry (MS)

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that couples the separation power of HPLC with the sensitive and selective detection of MS.

-

Ionization Sources:

-

Atmospheric Pressure Chemical Ionization (APCI): Often used for the analysis of non-polar compounds like fullerenes.

-

Atmospheric Pressure Photoionization (APPI): Another effective ionization technique for fullerenes.

-

Electrospray Ionization (ESI): Can also be used, though it may lead to the formation of adducts.

-

-

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is particularly useful for the analysis of higher mass molecules like fullerenes and can provide information about the distribution of different fullerene species in a sample.

-

Procedure (LC-MS):

-

The eluent from the HPLC is directed into the ion source of the mass spectrometer.

-

The fullerene molecules are ionized.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion. For C84, the expected m/z would be around 1008.

-

Quantification can be achieved by creating a calibration curve using a known standard of this compound.

-

Visualizations

Caption: Experimental workflow for the extraction, separation, and analysis of this compound.

Conclusion

This compound is a naturally occurring higher fullerene found in a variety of terrestrial and extraterrestrial materials. While its presence is well-established, its absolute abundance remains an area requiring further investigation. The methodologies outlined in this guide, particularly the combination of solvent extraction, HPLC separation, and mass spectrometric detection, provide a robust framework for the continued study of this enigmatic molecule. Further research into the precise quantification of C84 in different natural sources will be crucial for a more complete understanding of its geochemical and cosmochemical significance and for exploring its potential applications.

References

- 1. pnas.org [pnas.org]

- 2. Murchison meteorite - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fullerenes in the 1.85-billion-year-old Sudbury impact structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fullerenes in the 1. 85-billion-year-old Sudbury impact structure (Journal Article) | OSTI.GOV [osti.gov]

A Theoretical Exploration of Fullerene-C84: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical calculations of Fullerene-C84 properties, focusing on its isomers and their characteristics. This compound, the third most abundant fullerene after C60 and C70, has garnered significant interest in various scientific fields, including materials science and nanomedicine.[1][2] A thorough understanding of its structural and electronic properties at the quantum level is crucial for its application. This document summarizes key theoretical findings, presents quantitative data in a structured format, and outlines the computational methodologies employed in these studies.

I. The Isomers of this compound

This compound exists in numerous isomeric forms, with 24 isomers conforming to the Isolated Pentagon Rule (IPR).[1][3] The IPR states that in a stable fullerene, no two pentagonal rings share an edge. Theoretical calculations have been instrumental in identifying and characterizing the most stable of these isomers.

Experimental evidence, supported by extensive theoretical modeling, has identified two major isomers of C84 that are predominantly synthesized: the D2(IV) and D2d(II) symmetry structures.[1][2][4] These are often the most stable isomers and are produced in an approximate 2:1 abundance ratio.[1][2] While early theoretical models suggested other candidates like D6h and Td isomers as being the most stable, more precise computational methods have consistently pointed to the D2(IV) and D2d(II) isomers as the energetically most favorable.[1]

II. Theoretical and Computational Methodologies

The theoretical investigation of this compound properties heavily relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most prominent method.

A. Computational Workflow

The general workflow for the theoretical calculation of fullerene properties involves several key steps, as illustrated in the diagram below. The process begins with the generation of initial coordinates for all possible isomers, followed by geometry optimization to find the lowest energy structure for each. Subsequently, various properties are calculated on these optimized geometries.

B. Key Experimental and Computational Protocols

1. Geometry Optimization: The geometries of all 24 IPR isomers of C84 are typically optimized using DFT. A commonly employed method is the B3LYP hybrid functional combined with the 6-31G* basis set.[5] This level of theory provides a good balance between computational cost and accuracy for fullerene systems. The optimization process continues until the forces on each atom are negligible, ensuring that a stable, low-energy structure has been found.

2. Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. These calculations often utilize a larger basis set, such as 6-311G*, for improved accuracy.[6] Key electronic properties calculated include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of the fullerene isomer.[7]

3. Spectroscopic Property Calculations: Theoretical calculations are also used to predict spectroscopic properties, which are vital for experimental identification. For instance, 13C NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[5] These calculated spectra can then be compared with experimental NMR data to confirm the presence of specific isomers.

III. Calculated Properties of this compound Isomers

Theoretical studies have yielded a wealth of quantitative data on the properties of C84 isomers. This section summarizes some of the key findings in tabular format for easy comparison.

A. Relative Stability and Electronic Properties

The relative stability of the 24 IPR isomers of C84 is a central focus of theoretical investigations. The following table presents the calculated relative energies and HOMO-LUMO gaps for these isomers. The isomer with the lowest energy is considered the most thermodynamically stable.

Table 1: Calculated Relative Energies and HOMO-LUMO Gaps of C84 IPR Isomers

| Isomer No. | Symmetry | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) |

| 1 | D2 | 53.11 | 2.45 |

| 2 | C2 | 34.79 | 1.99 |

| 3 | Cs | 16.21 | 2.12 |

| 4 | D2 | 17.65 | 1.88 |

| 5 | C2v | 17.29 | 1.41 |

| ... | ... | ... | ... |

| 22 | D2 | 0.00 | 1.95 |

| 23 | D2d | 0.87 | 2.10 |

| 24 | D6h | 29.97 | 1.35 |

Note: The data presented here is a synthesis of values reported in the literature.[3] The numbering of the isomers follows the Fowler-Manolopoulos notation. The relative energies are with respect to the most stable isomer (No. 22).

B. Structural Properties and Stability Correlation

Researchers have explored the relationship between the structural properties of C84 isomers and their stability. It has been found that there are correlations between stability and parameters such as sphericity and volume.[1]

The diagram below illustrates the logical relationship between the different isomers and their calculated stabilities, highlighting the two most stable isomers.

Unexpectedly, an inverse correlation has been found between the volume and the stability of the C84 isomers, where the most stable isomers, 23 (D2d) and 22 (D2), exhibit the largest volumes.[1] This is attributed to the fact that a larger volume allows the fullerene cage to achieve a more spherical shape, which in turn enhances its stability.[1]

IV. Conclusion

Theoretical calculations, particularly those based on Density Functional Theory, have provided invaluable insights into the properties of this compound. These computational studies have not only successfully predicted the most stable isomers, which are consistent with experimental observations, but have also elucidated the relationships between the structure, stability, and electronic properties of this important fullerene. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals in the fields of materials science and drug development to further explore and utilize the unique characteristics of this compound.

References

Unveiling the Spectroscopic Fingerprints of Fullerene-C84 Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fullerene-C84, the third most abundant fullerene after C60 and C70, presents a fascinating case study in isomerism, with 24 structures that adhere to the isolated pentagon rule (IPR). The distinct physical and chemical properties of these isomers, largely governed by their unique molecular symmetries, have significant implications for their potential applications in materials science and medicine. This technical guide provides a comprehensive overview of the spectroscopic signatures that serve as the primary tool for the identification and characterization of individual C84 isomers, with a focus on nuclear magnetic resonance (NMR), ultraviolet-visible-near-infrared (UV-Vis-NIR), infrared (IR), and Raman spectroscopy.

Isolation and Identification of C84 Isomers

The successful separation and isolation of individual C84 isomers are prerequisites for their detailed spectroscopic analysis. High-performance liquid chromatography (HPLC), particularly multi-stage recycling HPLC, has proven to be the most effective technique for this purpose.[1][2] The two major isomers, possessing D2 and D2d symmetry, are the most abundant and have been the subject of extensive study.[2][3] Beyond these, several minor isomers, including those with C2, Cs(a), Cs(b), D2d(I), D2(II), D6h, and D3d symmetries, have also been successfully isolated and characterized.[1][4]

A generalized workflow for the isolation and characterization of C84 isomers is depicted below:

Caption: Experimental workflow for C84 isomer isolation and characterization.

Spectroscopic Signatures: A Detailed Analysis

The unique arrangement of carbon atoms in each C84 isomer gives rise to a distinct spectroscopic fingerprint.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful tool for determining the molecular symmetry of fullerene isomers. The number of distinct lines in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. For instance, the highly symmetric D2d(II) isomer exhibits a relatively simple spectrum with 11 lines, while the lower symmetry D2(IV) isomer shows a more complex spectrum with 21 lines.[2][5] The chemical shifts of these lines provide further valuable information for isomer identification. Theoretical calculations, particularly those employing density-functional theory (DFT), have shown good agreement with experimental NMR data and have been instrumental in assigning the structures of newly isolated isomers.[6][7]

Table 1: ¹³C NMR Chemical Shifts (ppm) for Major C84 Isomers

| Isomer (Symmetry) | Chemical Shifts (ppm) | Reference |

| D2(IV) | 133.81, 135.48, 137.39, 137.50, 137.91, 138.58, 139.63, 139.74, 139.77, 139.79, 140.32, 140.60, 141.00, 141.33, 142.58, 142.89, 143.78, 143.81, 143.98, 144.48, 144.58 | [5] |

| D2d(II) | 134.98, 138.48, 138.87, 138.88, 139.82, 140.00, 140.37, 140.50, 141.57, 142.13, 144.60 | [5] |

Table 2: ¹³C NMR Chemical Shifts (ppm) for Selected Minor C84 Isomers

| Isomer (Symmetry) | Chemical Shifts (ppm) | Reference |

| C2 | Data not fully listed, but characterized | [1] |

| Cs(a) | Data not fully listed, but characterized | [1] |

| Cs(b) | Data not fully listed, but characterized | [1] |

| D2d(I) | Data not fully listed, but characterized | [1] |

| D2(II) | Data not fully listed, but characterized | [1] |

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy

The electronic absorption spectra of C84 isomers in the UV-Vis-NIR region are characterized by a series of absorption bands corresponding to electronic transitions between molecular orbitals. These spectra are highly sensitive to the isomer's electronic structure. For example, the D2 isomer of C84 is described as being yellow-brown in a CS2 solution, while the D2d(II) isomer is green, a direct consequence of their different absorption profiles in the visible range.[2] The UV-Vis-NIR spectra serve as a valuable tool for distinguishing between isomers and for monitoring the purity of isolated fractions.[3][8]

Table 3: Key UV-Vis Absorption Maxima (nm) for C84-D2:22 Isomer

| Wavelength (nm) | Reference |

| 200.00 | [8] |

| 230.11 | [8] |

| 239.34 | [8] |

| 251.19 | [8] |

| 261.03 | [8] |

| 272.12 | [8] |

| 287.19 | [8] |

| 305.10 | [8] |

| 318.40 | [8] |

| 333.65 | [8] |

| 357.39 | [8] |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the molecular vibrations of the fullerene cage. The number and frequencies of the observed vibrational modes are dictated by the isomer's symmetry and selection rules. Due to their lower symmetry compared to C60, C84 isomers exhibit significantly richer and more complex vibrational spectra.[9][10] Theoretical calculations have been crucial in assigning the observed IR and Raman bands to specific vibrational modes.[11][12]

Table 4: Prominent Infrared Absorption Maxima (cm⁻¹) for C84-D2:22 Isomer

| Wavenumber (cm⁻¹) | Reference |

| 1731.6 | [8] |

| 1615.8 | [8] |

| 1384.6 | [8] |

| 1263.8 | [8] |

| 1186 | [8] |

| 1122 | [8] |

| 842.1 | [8] |

| 743.1 | [8] |

| 632.4 | [8] |

| 476.0 | [8] |

The logical relationship between the molecular symmetry of a C84 isomer and its resulting spectroscopic signature is fundamental to its identification. This relationship can be visualized as a decision-making process.

Caption: Symmetry's influence on C84 isomer spectroscopic signatures.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and accurate spectroscopic characterization of C84 isomers.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation : A recycling HPLC system is typically employed.

-

Column : Cosmosil 5PYE columns (e.g., 21 mm x 250 mm) are commonly used.[1][13]

-

Eluent : Toluene is a frequently used solvent.[2]

-

Procedure : Multiple cycles of HPLC are performed to achieve separation of the isomers. Fractions are collected, and the purity of each isomer is assessed, often by subsequent spectroscopic analysis. For the complete separation of the two major isomers, a multi-stage process involving cutting and re-injecting fractions may be necessary.[2]

¹³C NMR Spectroscopy

-

Instrumentation : High-field NMR spectrometers (e.g., 600 MHz) are required for resolving the complex spectra of fullerene isomers.[1]

-

Solvent : Carbon disulfide (CS2) is a common solvent, with a deuterated benzene (B151609) (C6D6) lock.[1]

-

Relaxation Agent : A relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) is often added to shorten the long relaxation times of fullerene carbons.[1]

-

Referencing : Chemical shifts are typically referenced to the solvent peak (e.g., C6D6 at 128.00 ppm).[1]

UV-Vis-NIR Spectroscopy

-

Instrumentation : A standard UV-Vis-NIR spectrophotometer is used.

-

Solvent : The choice of solvent can influence the positions of the absorption bands; carbon disulfide (CS2) is a common choice.[2]

-

Procedure : Spectra are typically recorded in quartz cuvettes over a wide wavelength range (e.g., 200-2000 nm).

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used.[13]

-

Sample Preparation : Samples are often prepared as KBr pellets.

-

Procedure : Spectra are recorded over the mid-IR range (e.g., 400-4000 cm⁻¹). Temperature-dependent studies can provide additional information about molecular dynamics.[13]

Raman Spectroscopy

-

Instrumentation : A Raman spectrometer equipped with a suitable laser excitation source (e.g., 514.5 nm line of an Ar+ laser) and a sensitive detector (e.g., a CCD detector) is used.[9]

-

Procedure : The laser power should be kept low to avoid sample degradation.[9] Spectra are collected from solid samples.

Conclusion and Future Outlook

The spectroscopic characterization of this compound isomers is a mature field that has successfully elucidated the structures of numerous isomers. The combination of advanced separation techniques with a suite of spectroscopic methods, supported by theoretical calculations, has been pivotal in this success. For researchers in materials science and drug development, a thorough understanding of these spectroscopic signatures is essential for identifying and utilizing specific C84 isomers with desired properties. Future research may focus on the spectroscopic analysis of endohedral and exohedral derivatives of C84 isomers, which are expected to exhibit unique and potentially valuable electronic and magnetic properties. The continued development of theoretical models will further aid in the interpretation of complex spectra and the prediction of properties for yet-to-be-synthesized C84-based materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isolation and characterisation of the two major isomers of [84]fullerene (C84) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Isolation and characterisation of the two major isomers of [84]fullerene (C84) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Theoretical evidence for the major isomers of fullerene C84 based on 13C NMR chemical shifts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. issp.ac.ru [issp.ac.ru]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical Identification of the Six Stable C84 Isomers by IR, XPS, and NEXAFS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of C84 Fullerene

Abstract: As the third most abundant fullerene produced in arc-discharge synthesis, C84 represents a significant higher fullerene with unique structural, physical, and chemical properties. This document provides a comprehensive technical overview of C84, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's complex isomerism, solubility, thermal stability, and spectroscopic signature. Furthermore, it delves into its electrochemical behavior and functionalization potential, which are critical for its application in materials science and medicine. Detailed experimental protocols for isomer separation and electrochemical analysis are provided, along with structured data tables and logical diagrams to facilitate understanding and application.

Molecular Structure and Isomerism

C84 is a fullerene molecule composed of 84 carbon atoms forming a closed cage structure comprised of pentagonal and hexagonal rings. Like most stable fullerenes, its isomers adhere to the Isolated Pentagon Rule (IPR), which dictates that no two pentagonal rings share an edge. C84 has 24 distinct IPR isomers.[1]

The vast majority of experimentally isolated C84 consists of two primary isomers: D₂(IV) and D₂d(II) .[2] Theoretical calculations and experimental observations confirm these two isomers as the most stable and abundant, typically found in a 2:1 ratio.[3] The higher population of the chiral D₂ isomer, despite the D₂d structure having a lower ground-state energy, is attributed to entropy effects at the high temperatures of fullerene synthesis.[3]

Table 1: Properties of Major C84 Isomers

| Property | Isomer: D₂(IV) | Isomer: D₂d(II) |

| Symmetry Group | D₂ | D₂d |

| Relative Abundance | ~67% | ~33% |

| Stability | Kinetically favored at high temperatures | Thermodynamically most stable |

| Key Structural Feature | Chiral | Achiral |

Physical Properties

Solubility

The solubility of C84, like other fullerenes, is generally low in polar solvents and it is practically insoluble in water.[4][5] It is sparingly soluble in various nonpolar organic solvents. While extensive quantitative data for C84 is less common than for C60, its solubility behavior is comparable. The best solvents are typically aromatic or halogenated hydrocarbons.

Table 2: Solubility of C84 Fullerene in Various Solvents

| Solvent | Solubility (g/L) | Color of Solution |

| 1-Chloronaphthalene | High | Greenish-brown |

| 1,2-Dichlorobenzene (B45396) (ODCB) | Moderate | Greenish-brown |

| Carbon Disulfide (CS₂) | Moderate | Greenish-brown |

| Toluene | Low | Greenish-brown |

| Hexane | Very Low | Light Green |

| Methanol | Practically Insoluble | N/A |

Note: Qualitative solubility is based on trends observed for higher fullerenes. Specific quantitative values for C84 are not widely published.

Thermal Properties

C84 exhibits high thermal stability. However, at elevated temperatures, it undergoes sublimation and, in the presence of air, oxidation. Studies on fullerene mixtures containing C84 show that sublimation in a nitrogen atmosphere begins at temperatures just over 500°C.[1] The decomposition of solid-state fullerene mixtures into amorphous carbon and graphite (B72142) has been observed at temperatures above 973 K (700 °C), with the process being describable by first-order kinetics.[1][6]

Table 3: Thermal Properties of C84 Fullerene

| Property | Value/Description |

| Sublimation Temperature (in N₂) | Begins > 500 °C (as part of mixed fullerenes) |

| Decomposition Temperature (in vacuo) | > 700 °C |

| Decomposition Products | Amorphous carbon, Graphite |

| Activation Energy for Decomposition | 266 ± 9 kJ/mol (for solid fullerene mix)[1] |

Spectroscopic Profile

Spectroscopy is essential for the identification and characterization of C84 and its isomers.

-